![molecular formula C22H18FN5O2 B2529023 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 942008-89-1](/img/structure/B2529023.png)

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

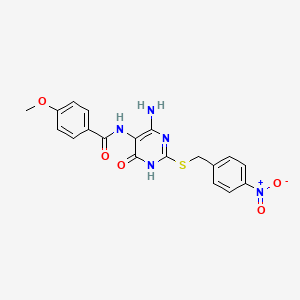

Description

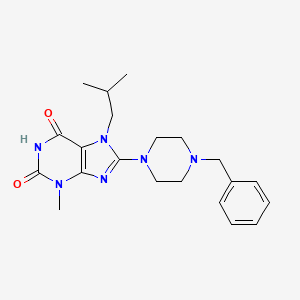

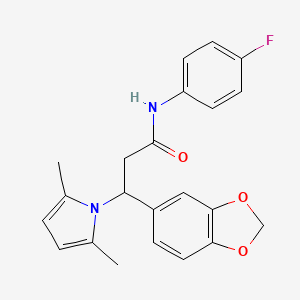

The compound "1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one" is a fluorinated phenyl derivative with a complex structure that includes a pyrazolopyridazinone core. This type of structure is significant in medicinal chemistry due to its potential biological activities. Fluorinated compounds, in general, have been widely studied for their pharmacological properties, including anti-inflammatory activity as seen in various N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles .

Synthesis Analysis

The synthesis of related fluorinated phenyl compounds involves cyclization of corresponding styryl and dibromostyryl ketones . This process is typically characterized by elemental analysis and spectral data from UV, infrared, and nuclear magnetic resonance (NMR) spectroscopy. The synthesis of the specific compound would likely follow a similar pathway, involving the formation of the pyrazolopyridazinone core followed by the introduction of the fluorophenyl and indolinyl groups through appropriate intermediates and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated phenyl derivatives is crucial for their biological activity. The presence of a fluorine atom can significantly affect the molecule's electronic distribution, lipophilicity, and metabolic stability. The pyrazolopyridazinone core is a common feature in many cardio-active agents, indicating the importance of this moiety in medicinal chemistry . The specific molecular interactions and conformational dynamics of the compound would require further investigation through computational and crystallographic methods.

Chemical Reactions Analysis

Fluorinated phenyl compounds can undergo various chemical reactions, depending on their functional groups and the reaction conditions. The anti-inflammatory activity of these compounds is often tested through their ability to inhibit the denaturation of bovine serum albumin, which is a model for protein-protein interactions in inflammation . The specific chemical reactions and interactions of "1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one" with biological targets would be an area of interest for further research.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated phenyl compounds, such as solubility, melting point, and stability, are influenced by the presence of the fluorine atom and the overall molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The anti-inflammatory activity of these compounds has been demonstrated in vivo, with a significant protection against carrageenin-induced edema in rat paw . The toxicity profile is also an important aspect, with the cited compounds showing low toxicity at certain doses .

Scientific Research Applications

Anti-inflammatory Activity

Research has shown that compounds structurally related to 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, particularly those with fluorinated phenyl components, possess anti-inflammatory properties. For example, fluorinated phenyl styryl ketones and N-phenyl-5-substituted aryl-3-p-(fluorophenyl) pyrazolins and pyrazoles have been synthesized and demonstrated to exhibit significant anti-inflammatory activity, as evidenced by their ability to protect against carrageenin-induced edema in rat paw models. These findings suggest that the fluorophenyl component contributes to the anti-inflammatory activity of these compounds, potentially through mechanisms involving the inhibition of protein denaturation or other inflammatory pathways (Nargund, Hariprasad, & Reedy, 1992).

Antimicrobial Activity

The indolinyl component of 1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is noteworthy for its potential in contributing to antimicrobial properties. Indolyl-substituted compounds, such as those derived from 3-(indol-3-yl-methylene)-5-phenyl-2(3H)-furanone, have been used to construct various heterocyclic compounds, including pyridazin-3(4H)-ones, with demonstrated antimicrobial activities against a range of bacterial and fungal species. This suggests that the indolinyl moiety could play a significant role in the antimicrobial efficacy of related compounds, offering a promising avenue for the development of new antimicrobial agents with potential applications in combating infectious diseases (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

properties

IUPAC Name |

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN5O2/c1-14-18-12-24-28(17-8-6-16(23)7-9-17)21(18)22(30)27(25-14)13-20(29)26-11-10-15-4-2-3-5-19(15)26/h2-9,12H,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRDSQSOFQEZPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Cyclopropanecarbonyl)piperidin-4-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528942.png)

![4-(dimethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2528943.png)

![2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide](/img/structure/B2528949.png)

![3-{1-[4-(tert-butyl)benzyl]-5,6-dimethyl-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2528953.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,5S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-2-(4-aminobutyl)-5-[(2S)-butan-2-yl]-11,20-dimethyl-8-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2528955.png)

![3-(2-Fluorophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2528960.png)

![[2-[(2-Methoxy-2-oxoethyl)amino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2528961.png)

![7-(3,4-dimethylphenyl)-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2528963.png)